

Unveiling the Kinase Inhibition Profile of NSC 109555: A Technical Guide

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Compound of Interest

Compound Name: NSC 109555

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This technical guide provides an in-depth overview of the in vitro kinase assay results for **NSC 109555**, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Executive Summary

NSC 109555 is an ATP-competitive inhibitor of Chk2, a critical serine/threonine kinase involved in the DNA damage response pathway. Identified through high-throughput screening, this bis-guanylhyazone compound has demonstrated high potency and selectivity for Chk2, making it a valuable tool for cancer research. This guide consolidates the available in vitro kinase assay data for **NSC 109555**, offering a centralized resource for understanding its inhibitory activity and mechanism of action.

Data Presentation: Kinase Inhibition Profile of NSC 109555

The inhibitory activity of **NSC 109555** has been evaluated against a panel of protein kinases. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

Table 1: Primary Target and Key Off-Target Kinase Inhibition by **NSC 109555**

Kinase Target	IC50 (nM)	Inhibition Class	Notes
Chk2	200 - 240[1]	ATP-Competitive	Primary target; potent inhibition.
Brk	210[1]	-	Significant off-target activity.
c-Met	6,000[1]	-	Moderate off-target activity.
IGFR	7,400[1]	-	Moderate off-target activity.
LCK	7,100[1]	-	Moderate off-target activity.

Table 2: Selectivity Profile of **NSC 109555**

Kinase	Inhibition Status	Notes
Chk1	Highly Selective	IC50 for Chk1 is significantly greater than for Chk2, indicating high selectivity.
Panel of 16-20 other kinases	Generally Selective	Exhibited high selectivity against a panel of other kinases (specific data not fully available in public sources).

Note: While it is documented that **NSC 109555** was tested against a broader panel of kinases, the comprehensive quantitative data for each kinase in the panel is not readily available in the public domain. The information presented here is based on the available literature.

Experimental Protocols

The following protocols are based on methodologies reported for the in vitro kinase assays used to characterize **NSC 109555** and similar compounds.

In Vitro Chk2 Kinase Assay (Fluorescence-Based)

This assay measures the phosphorylation of a specific substrate by Chk2, and the inhibition of this process by **NSC 109555**.

Materials:

- Recombinant human Chk2 enzyme
- Fluorescently labeled Chk2 substrate (e.g., a peptide with a fluorescent tag)
- ATP (Adenosine triphosphate)
- **NSC 109555** (dissolved in DMSO)
- Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
- 96-well or 384-well assay plates
- Fluorescence plate reader

Procedure:

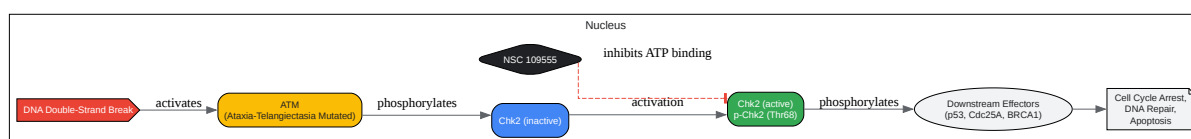
- Compound Preparation: Prepare a serial dilution of **NSC 109555** in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
- Reaction Setup: In each well of the assay plate, add the following components in order:
 - Kinase assay buffer
 - **NSC 109555** at various concentrations (or DMSO for control wells)
 - Recombinant Chk2 enzyme
 - Fluorescently labeled Chk2 substrate

- **Initiation of Reaction:** Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the K_m for Chk2 to ensure competitive inhibition can be accurately measured.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- **Detection:** Stop the reaction (e.g., by adding a stop solution containing EDTA) and measure the fluorescence signal using a plate reader. The degree of substrate phosphorylation is proportional to the fluorescence intensity.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each concentration of **NSC 109555** relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the ATM-Chk2 signaling pathway, a critical component of the cellular response to DNA double-strand breaks, and highlights the point of inhibition by **NSC 109555**.

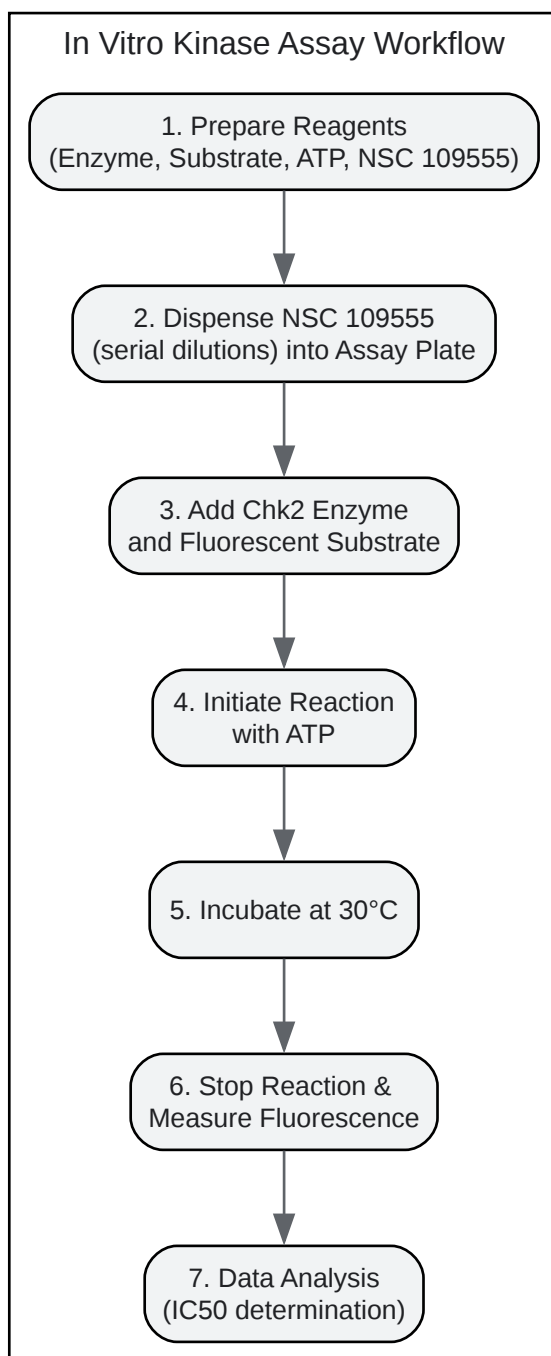


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Caption: The ATM-Chk2 signaling pathway and the inhibitory action of **NSC 109555**.

Experimental Workflow Diagram

This diagram outlines the key steps in the in vitro kinase assay used to determine the inhibitory potency of **NSC 109555**.



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Caption: A generalized workflow for an in vitro fluorescence-based kinase assay.

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References

- 1. govinfo.gov [govinfo.gov]
- To cite this document: BenchChem. [Unveiling the Kinase Inhibition Profile of NSC 109555: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b225799#nsc-109555-in-vitro-kinase-assay-results\]](https://www.benchchem.com/product/b225799#nsc-109555-in-vitro-kinase-assay-results)

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